molecular formula C19H24N2O5S2 B215447 N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE

N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE

Cat. No.: B215447
M. Wt: 424.5 g/mol
InChI Key: UHIGWJCDMCRJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE is an organic compound with a complex structure that includes benzylsulfonyl and butan-2-ylsulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the benzylsulfonyl group: This can be achieved by reacting benzyl chloride with sodium sulfite under basic conditions.

    Introduction of the butan-2-ylsulfamoyl group: This step involves the reaction of butan-2-amine with sulfonyl chloride in the presence of a base.

    Coupling of the two intermediates: The final step involves coupling the benzylsulfonyl intermediate with the butan-2-ylsulfamoyl intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The butan-2-ylsulfamoyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfonyl)ethanamine
  • 2-(benzylsulfonyl)acetophenone
  • 2-(benzylsulfonyl)furan

Uniqueness

Compared to similar compounds, N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to the presence of both benzylsulfonyl and butan-2-ylsulfamoyl groups. This combination of functional groups can confer unique chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H24N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H24N2O5S2/c1-3-15(2)21-28(25,26)18-11-9-17(10-12-18)20-19(22)14-27(23,24)13-16-7-5-4-6-8-16/h4-12,15,21H,3,13-14H2,1-2H3,(H,20,22)

InChI Key

UHIGWJCDMCRJEH-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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